

An In-depth Technical Guide to Ethyl 2-(methylthio)pyrimidine-5-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-(methylthio)pyrimidine-5-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules. Its pyrimidine core, substituted with a reactive methylthio group and an ethyl carboxylate moiety, makes it a valuable intermediate in the fields of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, tailored for professionals in drug discovery and development. The unique structural features of **Ethyl 2-(methylthio)pyrimidine-5-carboxylate** allow for diverse chemical modifications, rendering it a precursor for novel therapeutic agents, particularly in the development of antiviral and anticancer drugs.^[1] It is also utilized in the formulation of agrochemicals to enhance the efficacy of crop protection products.^[1]

Physicochemical and Spectroscopic Properties

The core physical and chemical characteristics of **Ethyl 2-(methylthio)pyrimidine-5-carboxylate** are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂ S	[1][2]
Molecular Weight	198.24 g/mol	[2][3][4]
CAS Number	73781-88-1	[1][3]
Appearance	White solid	[1]
Melting Point	38-40 °C	
Boiling Point	313.5 ± 15.0 °C at 760 mmHg	
Density	1.3 ± 0.1 g/cm ³	
Purity	≥ 95% (HPLC)	[1]
Solubility	Favorable solubility characteristics are noted, though specific solvents are not detailed for the title compound. The related compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is soluble in chloroform and ethyl acetate.	
Storage Conditions	Store at 0-8°C in a dry, sealed container.	[1]

Spectroscopic Data

While specific experimental spectral data for **Ethyl 2-(methylthio)pyrimidine-5-carboxylate** is not readily available in the reviewed literature, data for structurally related compounds can provide valuable insights for characterization. For reference, the ¹H and ¹³C NMR data for a similar pyrimidine derivative, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, are provided below.

Reference Spectroscopic Data for a Related Pyrimidine Derivative:

Data Type	Spectral Data
¹ H NMR	(DMSO-d6, 400 MHz) δ: 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H).[5]
¹³ C NMR	(100MHz, DMSO-d6) δ: 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5.[5]
Mass Spec.	m/z: 260 (M+).[5]
FT-IR	(KBr) Vmax cm-1: 3639, 2967, 1896, 1608, 1223.[5]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-(methylthio)pyrimidine-5-carboxylate** is not explicitly detailed in a single source, a plausible and efficient synthetic route can be constructed based on established methods for the preparation of 2-(methylthio)pyrimidine derivatives. A common and effective method involves the S-alkylation of a corresponding 2-mercaptopurine precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the cyclocondensation of a suitable three-carbon precursor with thiourea to form the 2-mercaptopurine ring, followed by methylation of the thiol group.

Caption: Proposed synthetic pathway for **Ethyl 2-(methylthio)pyrimidine-5-carboxylate**.

Experimental Protocols

The following are detailed, representative methodologies for the key steps in the synthesis and purification of **Ethyl 2-(methylthio)pyrimidine-5-carboxylate**.

Step 1: Synthesis of Ethyl 2-mercaptopurine-5-carboxylate

This procedure is based on the general principle of pyrimidine ring formation from a β -dicarbonyl equivalent and thiourea.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.
- Addition of Reactants: To this solution, add ethyl 2-formyl-3-oxopropanoate (1.0 equivalent) and thiourea (1.0 equivalent).
- Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate upon cooling or neutralization.
- Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of **Ethyl 2-(methylthio)pyrimidine-5-carboxylate**

This step involves the S-methylation of the 2-mercaptopurine intermediate.

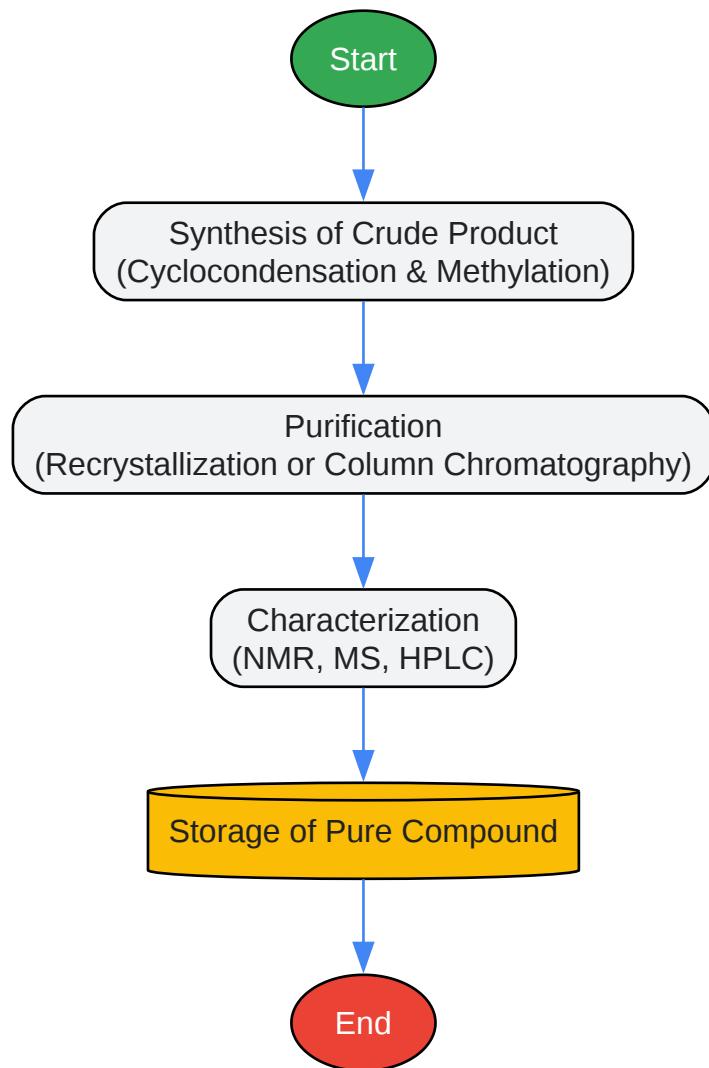
- Reaction Setup: Suspend Ethyl 2-mercaptopurine-5-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol or acetone in a round-bottom flask with a magnetic stirrer.
- Addition of Base and Alkylating Agent: Add a base, such as potassium carbonate or sodium hydroxide (1.1 equivalents), to the suspension. Stir for 15-30 minutes, then add methyl iodide (1.1 equivalents) dropwise.
- Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
- Work-up: Once the reaction is complete, filter off any inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
- Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

Purification: Recrystallization

- Solvent Selection: Choose a suitable solvent system for recrystallization. A common approach is to use a solvent pair, such as ethanol/water or ethyl acetate/hexane. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
- Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
- Filtration: Hot filter the solution to remove any insoluble impurities and charcoal.
- Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly under vacuum.

General Experimental Workflow

The overall process from synthesis to a purified final product can be visualized as follows.



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Caption: General experimental workflow for the synthesis and handling of the compound.

Biological and Pharmacological Context

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is primarily recognized for its role as a versatile intermediate in the synthesis of compounds with a wide range of biological activities. The pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs.

Role in Drug Discovery

- Anticancer Agents: The 2-(methylthio)pyrimidine moiety is a key structural feature in various inhibitors of protein kinases, which are crucial targets in cancer therapy.^[6]

- Antiviral Compounds: Pyrimidine analogs are fundamental in the development of antiviral drugs, often acting as nucleoside reverse transcriptase inhibitors.[1]
- Agrochemicals: This compound also serves as a precursor for the synthesis of novel pesticides and herbicides, contributing to advancements in crop protection.[1]

While direct biological activity or involvement in specific signaling pathways for **Ethyl 2-(methylthio)pyrimidine-5-carboxylate** is not extensively documented, its derivatives have shown significant pharmacological effects. For instance, various 2-thiopyrimidine derivatives have been evaluated for their anti-inflammatory, analgesic, and protein kinase inhibitory activities.[6]

Safety and Handling

For safe handling of **Ethyl 2-(methylthio)pyrimidine-5-carboxylate** in a laboratory setting, standard safety protocols for chemical reagents should be followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[1]
- Disposal: Dispose of the chemical waste in accordance with local and national regulations.

Conclusion

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and drug development. Its structural features provide a versatile platform for the synthesis of a diverse array of more complex molecules with potential therapeutic and agricultural applications. While detailed biological studies on the compound itself are limited, its importance as a key synthetic intermediate is well-established. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and handling, serving as a valuable resource for researchers in the field.

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